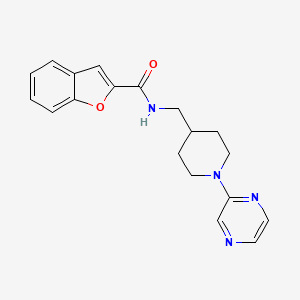

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Description

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked via a carboxamide group to a piperidine ring substituted with a pyrazine moiety. This structure combines aromatic and heterocyclic elements, which are common in pharmaceuticals targeting central nervous system (CNS) disorders, inflammation, or metabolic diseases. The benzofuran scaffold is known for its metabolic stability and ability to engage in π-π interactions, while the pyrazine-piperidine moiety may enhance solubility and receptor binding through hydrogen bonding .

Properties

IUPAC Name |

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c24-19(17-11-15-3-1-2-4-16(15)25-17)22-12-14-5-9-23(10-6-14)18-13-20-7-8-21-18/h1-4,7-8,11,13-14H,5-6,9-10,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJFQYKLAUGQDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran-2-carboxylic acid, which is then coupled with a piperidine derivative. The pyrazine moiety is introduced through a nucleophilic substitution reaction. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the benzofuran or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.

Scientific Research Applications

Pharmacological Properties

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide exhibits various pharmacological activities, primarily as a muscarinic receptor antagonist . This class of compounds has garnered attention for their role in treating neurological disorders by modulating cholinergic signaling pathways.

Neurological Disorders

Research has indicated that compounds similar to this compound can be beneficial in managing conditions like schizophrenia and cognitive deficits associated with Alzheimer's disease. The antagonistic action on M4 receptors is believed to contribute to improved cognitive function and reduced psychotic symptoms .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The modulation of muscarinic receptors has been linked to the regulation of inflammatory responses, although more research is needed to clarify these effects .

Study on Cognitive Enhancement

A study published in the Journal of Medicinal Chemistry explored various derivatives of benzofuran-based compounds, including this compound. The findings demonstrated that certain derivatives improved cognitive performance in animal models, suggesting potential for development as cognitive enhancers in humans .

Mechanism of Action

The mechanism of action of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets in the body. It is believed to act as an antagonist at certain receptors, such as muscarinic receptors, which play a role in neurological functions . By binding to these receptors, the compound can modulate signaling pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide with structurally related compounds from diverse sources.

Table 1: Structural and Physicochemical Comparison

*Estimated using analogous structures.

†Predicted for fentanyl analogs.

Key Structural and Functional Comparisons

Benzofuran vs. Naphthyridine Cores

- The target compound’s benzofuran core is less polar than Goxalapladib’s 1,8-naphthyridine system, which has additional hydrogen-bond acceptors (9 vs. ~5). This difference may reduce the target compound’s solubility but improve blood-brain barrier penetration for CNS targets .

Piperidine Substitutions Unlike the 2-cyanobenzyl and trifluoromethylphenyl groups in 1152424-34-4, the target compound’s pyrazine substituent introduces a nitrogen-rich aromatic ring. Pyrazine’s electron-deficient nature may enhance interactions with polar receptor residues compared to cyanobenzyl’s lipophilic character .

Amide Linker Variations

- The target compound’s carboxamide linker is analogous to N-{1-[1-(1-benzofuran-2-ylcarbonyl)-4-piperidinyl]-... (). However, the latter’s methylpyridine group increases LogD (4.16), suggesting the target compound’s pyrazine could offer a better balance of lipophilicity and solubility .

Comparison with Opioid Analogs While 2'-Fluoroortho-fluorofentanyl () shares a piperidine-amide backbone, its phenethyl and fluorophenyl groups target opioid receptors. The target compound’s benzofuran and pyrazine moieties likely redirect activity toward non-opioid pathways, such as serotonin or kinase modulation .

Research Findings and Hypotheses

- Metabolic Stability : Trifluoromethyl groups in 1152424-34-4 and Goxalapladib improve metabolic resistance, but their absence in the target compound may necessitate structural optimization for in vivo efficacy .

- Physicochemical Properties : The target compound’s estimated LogD (~3–4) aligns with CNS drug guidelines, though experimental validation is required .

Biological Activity

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a benzofuran core linked to a piperidine ring via a pyrazine moiety . Its molecular formula is , with a molecular weight of approximately 298.36 g/mol. The structure is significant as it contributes to the compound's unique pharmacological profile.

Target Pathogens

Research indicates that this compound may target Mycobacterium tuberculosis , particularly the H37Ra strain. Compounds with similar structures have shown efficacy in inhibiting the growth of this bacterium, suggesting that this compound could possess similar properties.

Mode of Action

The mode of action likely involves interference with bacterial cell wall synthesis or metabolic pathways essential for bacterial survival. Related compounds have been noted to inhibit specific receptors or enzymes critical for the pathogen's growth .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, specifically against Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) for related compounds has been reported at 1.56 µg/mL, which shows comparable efficacy to existing treatments like ethambutol .

Neuropharmacological Effects

This compound is also being studied for its potential effects on neurological disorders such as Alzheimer's disease and schizophrenia. The presence of the piperidine moiety suggests possible interactions with neurotransmitter systems, potentially influencing cholinergic and dopaminergic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Condition | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 1.56 | |

| Neuropharmacological | Alzheimer's Disease | TBD | |

| Anticancer | Various cancer cell lines | TBD |

Case Study: Antimicrobial Efficacy

In a study published in Molecular Medicine Reports, researchers synthesized several derivatives of benzofuran-piperidine hybrids and evaluated their antimicrobial activity against Mycobacterium tuberculosis. The most promising compounds exhibited MIC values comparable to traditional antibiotics, indicating their potential as new therapeutic agents .

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Activity |

|---|---|---|

| N-(1-(benzylpiperidin-4-yl)ethyl)-4-(pyrazin-2-yl)piperazine-1-carboxamide | Piperidine & pyrazine moieties | Antimicrobial |

| Piperidine Derivatives | Various substitutions on piperidine | Anticancer, Antimicrobial |

| N-(1-(benzofuran-5-ylmethyl)piperidin-4-yl)-7-fluoro... | Benzofuran & piperidine | Neuropharmacological |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.